molecular formula C23H17N5 B2849040 11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459792-03-1

11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2849040
CAS RN: 459792-03-1
M. Wt: 363.424
InChI Key: CCSREQHPYKOPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The synthetic pathway to various benzimidazoles usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .


Chemical Reactions Analysis

Benzimidazole is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .

Scientific Research Applications

Corrosion Inhibitors

Benzimidazole compounds, such as the one , have been highlighted in recent research for their role as corrosion inhibitors . They are particularly effective for steels, pure metals like Fe, Al, Cu, Zn, and alloys in extremely aggressive, corrosive acidic media .

Anticancer Agents

Benzimidazole derivatives have been synthesized and studied for their potential as anticancer agents . The presence of certain substituent groups in their structures can significantly influence their bioactivity against cancer cell lines like A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .

Antibacterial Agents

Benzimidazole is an important heterocyclic organic compound with a wide range of therapeutic applications, including antibacterial properties . Its structure is similar to the nucleotides found in the human body, making it a promising candidate for antibacterial drug development .

Antifungal Agents

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Antiviral Agents

Benzimidazole and its derivatives have also been studied for their antiviral properties . Their structural similarity to human nucleotides makes them potential candidates for antiviral drug development .

Analgesic Agents

Benzimidazole compounds have been studied for their potential analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Mechanism of Action

The mechanism of action of benzimidazole compounds can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives are used as antiviral drugs .

Safety and Hazards

Benzimidazole has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzimidazoles have a wide range of biological activities and numerous therapeutic applications in medicine . They can be utilized as optical sensors for bioimaging and in photovoltaics . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

properties

IUPAC Name

11-(benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5/c24-13-17-15-7-1-2-8-16(15)23(27-14-25-18-9-3-5-11-20(18)27)28-21-12-6-4-10-19(21)26-22(17)28/h3-6,9-12,14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSREQHPYKOPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.